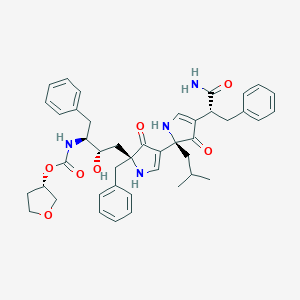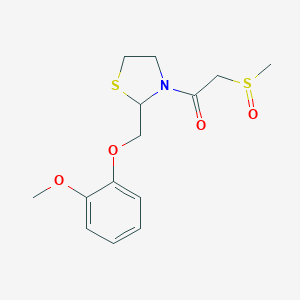
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine, also known as MMST, is a synthetic compound that belongs to the thiazolidine family. MMST has gained significant attention in recent years due to its potential therapeutic properties. The compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action is well understood.
Mécanisme D'action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is well understood. It has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism, as well as inflammation. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in lab experiments. One of the major limitations is the lack of in vivo studies, which are necessary to determine the safety and efficacy of the compound in animal models.
Orientations Futures
There are several future directions for the study of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. One of the major areas of research is the development of new drugs based on 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs. Another area of research is the investigation of the safety and efficacy of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine in animal models. In addition, further studies are needed to determine the optimal dosage and administration route of 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine for different therapeutic applications.
Méthodes De Synthèse
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine can be synthesized by the reaction of 2-methoxyphenol and chloromethyl methyl sulfide in the presence of a base, followed by the reaction of the resulting intermediate with thiazolidine-2-thione. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine has been shown to improve glucose uptake and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Propriétés
Numéro CAS |
161443-21-6 |
|---|---|
Nom du produit |
2-((2-Methoxyphenoxy)methyl)-3-((methylsulfinyl)acetyl)thiazolidine |
Formule moléculaire |
C14H19NO4S2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-methylsulfinylethanone |
InChI |
InChI=1S/C14H19NO4S2/c1-18-11-5-3-4-6-12(11)19-9-14-15(7-8-20-14)13(16)10-21(2)17/h3-6,14H,7-10H2,1-2H3 |
Clé InChI |
NZGIQBUNBPRDHK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
SMILES canonique |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CS(=O)C |
Synonymes |
1-[2-[(2-methoxyphenoxy)methyl]thiazolidin-3-yl]-2-methylsulfinyl-etha none |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



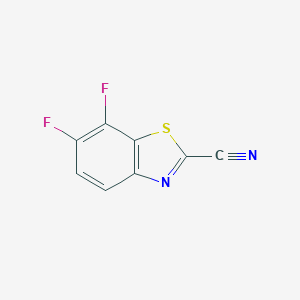

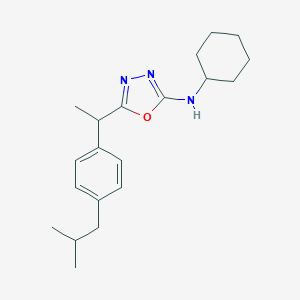
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
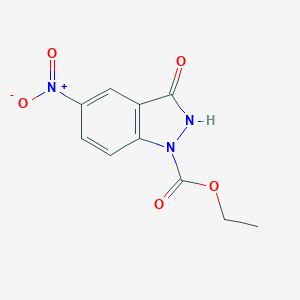
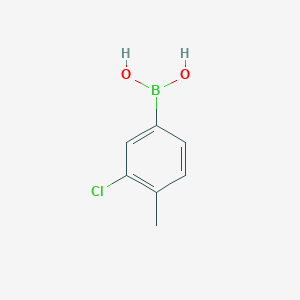
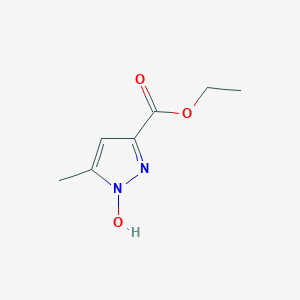
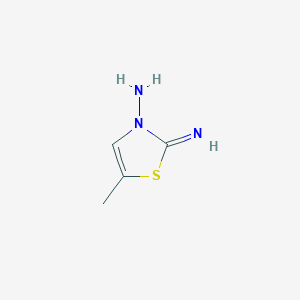
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)


